

Application Notes and Protocols: Measuring IL-1 β Release After CVN293 Treatment In Vitro

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Compound of Interest

Compound Name: CVN293

Cat. No.: B15612753

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Audience: Researchers, scientists, and drug development professionals.

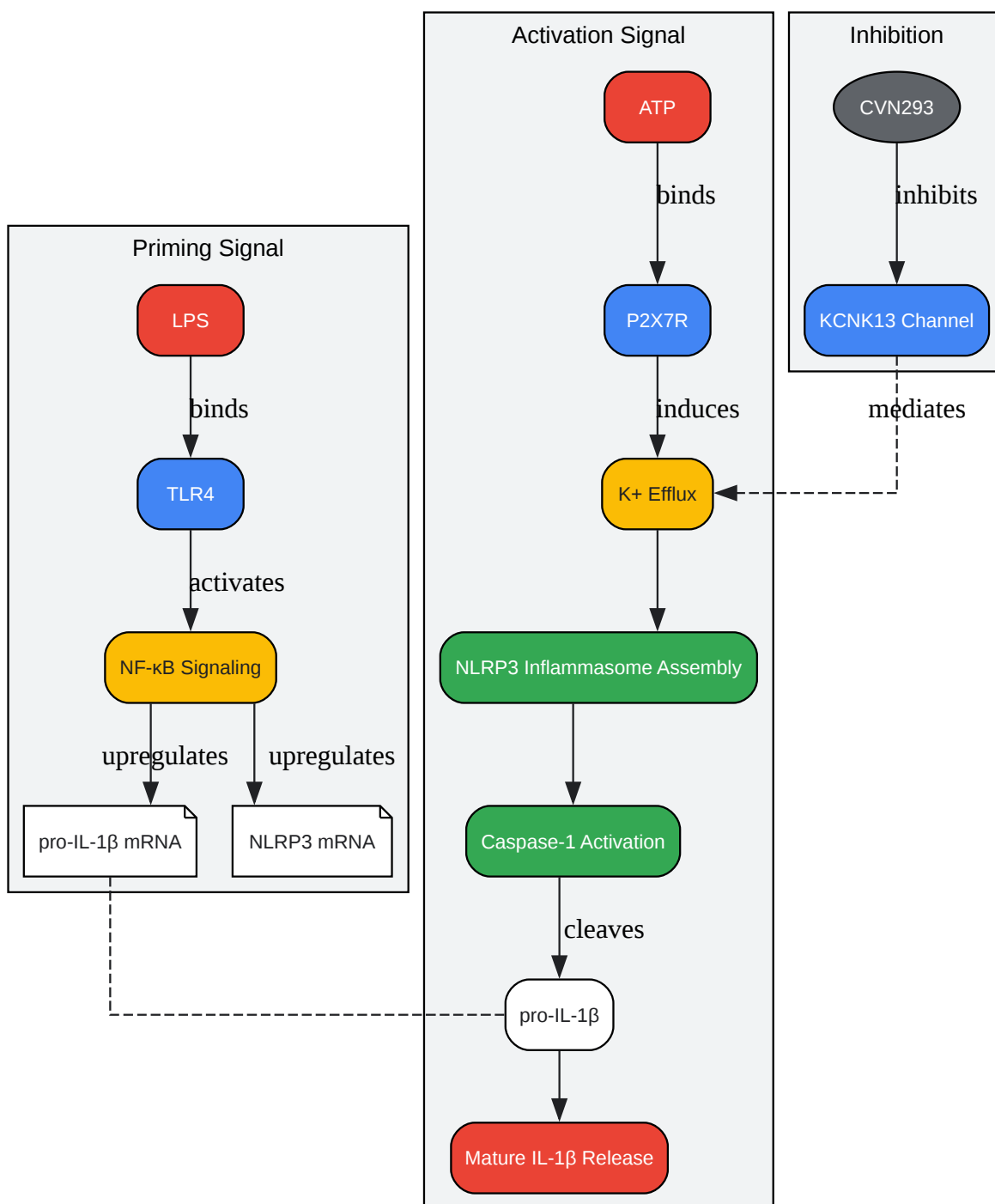
Introduction

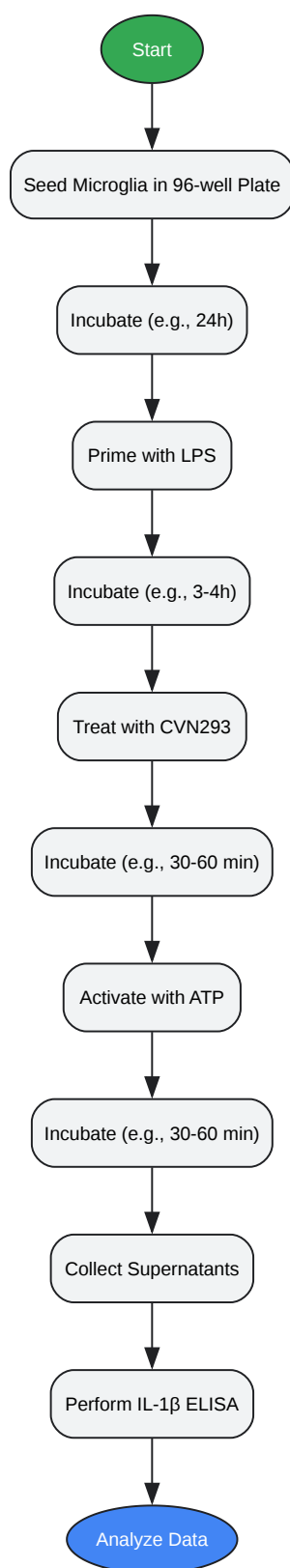
Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases and neurodegenerative disorders. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage of pro-IL-1 β into its mature, secreted form. **CVN293** is a selective, orally available, and brain-penetrant inhibitor of the potassium ion channel KCNK13.[1][2] By inhibiting KCNK13, **CVN293** suppresses the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines in the central nervous system (CNS) without affecting the peripheral immune system.[3] This makes **CVN293** a promising therapeutic candidate for neurodegenerative diseases.[4][5][6]

These application notes provide a detailed protocol for measuring the in vitro efficacy of **CVN293** in inhibiting IL-1 β release from microglial cells. The protocol utilizes a common two-step inflammasome activation model followed by quantification of secreted IL-1 β using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of NLRP3 Inflammasome Activation and CVN293 Inhibition

The activation of the NLRP3 inflammasome and subsequent IL-1 β release is a two-signal process. The first signal, or "priming" step, is typically initiated by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS).[7][8] This leads to the upregulation of NLRP3 and pro-IL-1 β transcription via the NF- κ B pathway. The second signal, or "activation" step, can be triggered by various stimuli, including extracellular ATP.[7][9] ATP binding to the P2X7 receptor causes potassium efflux from the cell, a critical step for the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-IL-1 β into its active form, leading to its secretion.[7] **CVN293** targets KCNK13, a potassium channel involved in this potassium efflux, thereby inhibiting the activation of the NLRP3 inflammasome.[3][4][10]





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